molecular formula C30H34N4O7S B2701510 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-82-8

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2701510
M. Wt: 594.68
InChI Key: XNKJPUPQZWQEAK-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C30H34N4O7S and its molecular weight is 594.68. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has revealed insights into their crystal structure and potential biological applications. These compounds have been synthesized, characterized, and evaluated for their antioxidant and antibacterial activities, particularly against Staphylococcus aureus. The studies highlight the importance of intermolecular hydrogen bonds and the contribution of Hirshfeld surfaces to their stability and reactivity. Compounds within this class demonstrated significant antibacterial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Karanth et al., 2019).

Anticancer Evaluation

Another study focused on the design and synthesis of N-substituted benzamides, closely related to the chemical structure , and evaluated their anticancer activity against several cancer cell lines. This research demonstrates the potential of 1,3,4-oxadiazole derivatives in cancer therapy, with certain compounds showing higher efficacy than the reference drugs in inhibiting cancer cell growth. These findings open new avenues for the development of chemotherapeutic agents (Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles has been explored to synthesize 1,2,4-thiadiazoles through photoinduced molecular rearrangements. This research provides valuable insights into the reactivity of oxadiazole derivatives under irradiation, leading to the formation of new compounds with potential applications in synthetic chemistry and materials science (Vivona et al., 1997).

Corrosion Inhibition Properties

The study of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid environments highlights the practical applications of these compounds in industrial settings. The research demonstrates the effectiveness of these derivatives in forming protective layers on metal surfaces, offering insights into their use in corrosion prevention technologies (Ammal et al., 2018).

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors of carbonic anhydrases showcases the biochemical applications of 1,3,4-oxadiazole derivatives. These compounds exhibit strong inhibitory activity against several carbonic anhydrase isoforms, suggesting their potential use in treating diseases where enzyme modulation is beneficial (Supuran et al., 2013).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJPUPQZWQEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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